2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Overview
Description
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound with the CAS Number: 40077-67-6. It has a molecular weight of 237.26 and its IUPAC name is 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline . It is a solid at room temperature .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a solid at room temperature . It has a molecular weight of 237.26 .Scientific Research Applications
Synthesis and Characterization
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline and its derivatives are synthesized and characterized for various scientific applications. For instance, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including their antitumor activity, were explored (Maftei et al., 2013).
Antitumor Activity
- Certain 1,2,4-oxadiazole derivatives, synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, have been tested for antitumor activity toward various cell lines. One compound, in particular, exhibited significant potency with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Aniline Sensing
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline derivatives have been used in fluorescence quenching studies for aniline sensing. Novel thiophene substituted 1,3,4-oxadiazole derivatives demonstrated potential as favorable aniline sensing media (Naik et al., 2018).
Antimicrobial Activity
- A series of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]anilines were synthesized and demonstrated moderate antibacterial activity and potent antifungal activity against various strains (Venkatagiri et al., 2018).
Heterocyclic Rearrangements
- The conversion of 1,2,4-oxadiazoles into 1,2,4-thiadiazoles through heterocyclic rearrangements involving a sulfur atom has been studied. This includes reactions withphenyl isothiocyanate leading to the formation of 3-acyl-amino-5-anilino-1,2,4-thiadiazoles, indicating the versatility of 1,2,4-oxadiazoles in chemical transformations (Ruccia et al., 1974).
Electroluminescence and Photophysics
- Polymers with 1,2,4-oxadiazole and carbazole-oxadiazole side chains have been synthesized for use in phosphorescent light-emitting diodes (OLEDs), demonstrating their potential in electroluminescence applications. These polymers exhibit good thermal stabilities and are suitable for various phosphors, contributing to advancements in OLED technology (Zhang et al., 2011).
Synthesis of Azoles and Derivatives
- Efficient methods have been developed for synthesizing azoles and derivatives from compounds containing the 1,2,4-oxadiazole unit. For instance, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate highlights the versatility of these compounds in producing a range of heterocyclic derivatives (Shen & Zhang, 2015).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
properties
IUPAC Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKMTRPOJAKFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960763 | |
Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
CAS RN |
40077-67-6, 40337-11-9 | |
Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40077-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.